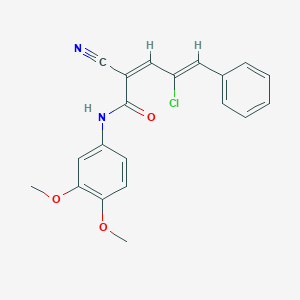![molecular formula C28H21NO4S B2932211 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114652-17-3](/img/structure/B2932211.png)
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone" is a benzothiazinone derivative Its structural complexity and the diversity of functional groups make it a fascinating subject of study
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves the reaction of benzyl phenyl ethers with suitable benzothiazine derivatives under specific conditions. Common reaction conditions include the use of strong acids or bases as catalysts, and the process often involves multiple steps including protection and deprotection of functional groups.
Industrial Production Methods: Industrial production methods for this compound are generally proprietary and might involve more efficient catalytic systems or continuous flow processes to increase yield and purity. These methods aim to optimize reaction conditions, minimize waste, and enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the phenyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions, while the benzothiazinone moiety can be involved in nucleophilic attacks.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic conditions can facilitate different substitution reactions, with temperature and solvent choice playing critical roles.
Major Products: Major products from these reactions often include modified benzothiazinone derivatives with different functional groups attached, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is particularly useful in the development of novel organic materials and catalysts.
Medicine: In medicine, derivatives of this compound are being explored for their antibacterial and anticancer properties, given their ability to disrupt vital biological pathways in pathogens and cancer cells.
Industry: Industrial applications include its use in the development of high-performance polymers and advanced materials due to its stable and versatile chemical structure.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit enzymatic activity by binding to the active site, while the phenyl and benzyloxy groups can enhance binding affinity and specificity through various intermolecular interactions. Pathways involved often include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Compared to other benzothiazinone derivatives, {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Benzothiazinone (basic structure)
2-Phenyl-4H-3,1-benzothiazin-4-one
2-(Benzyloxyphenyl)-4H-3,1-benzothiazin-4-one
These compounds share the benzothiazinone core but differ in the types and positions of substituents, impacting their overall properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which enhances its utility in a wide range of scientific and industrial contexts.
Propriétés
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4S/c30-28(22-11-5-2-6-12-22)27-19-29(25-13-7-8-14-26(25)34(27,31)32)23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21/h1-19H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHKZZMVEJPYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)
![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)



